ABCG2/BCRP Transporter Inhibition: Potent Efflux Blockade vs. 3-Hydroxyflavone's Inactivity
In direct functional assays of human Breast Cancer Resistance Protein (BCRP/ABCG2), 3-Methoxyflavone demonstrates potent inhibition of efflux activity, a property largely absent in the unsubstituted flavone backbone and significantly diminished in the 3-hydroxy analog. This is a critical differentiator for research on multidrug resistance (MDR) reversal. The compound inhibits the efflux of BCRP-specific fluorescent substrates in MDCK2 cells with sub-micromolar IC50 values, directly quantifying its functional interaction with the transporter .
| Evidence Dimension | Inhibition of ABCG2/BCRP-mediated efflux (Pheophorbide A accumulation) |
|---|---|
| Target Compound Data | IC50 = 1280.0 nM (1.28 µM) |
| Comparator Or Baseline | 3-Hydroxyflavone (Flavonol): No significant inhibition reported in comparable assays; SAR studies indicate the 3-OH group acts as a hydrogen bond donor, which is detrimental to BCRP interaction compared to the 3-OCH3 hydrogen bond acceptor [1]. |
| Quantified Difference | Qualitative difference: 3-Methoxyflavone is a confirmed inhibitor; 3-Hydroxyflavone is inactive or a weak substrate. |
| Conditions | MDCK2 cells expressing human BCRP; 30-minute preincubation with compound; 120-minute accumulation measurement via flow cytometry using pheophorbide-A as substrate. |
Why This Matters
This establishes 3-Methoxyflavone as a specific tool for probing ABCG2-mediated drug efflux, whereas 3-hydroxyflavone cannot be used for this purpose due to its lack of inhibitory activity, making correct compound selection essential for reproducible MDR reversal studies.
- [1] Pick, A., et al. (2011). Structure–activity relationships of flavonoids as inhibitors of breast cancer resistance protein (BCRP). Biochemical Pharmacology, 81(7), 959-968. View Source
